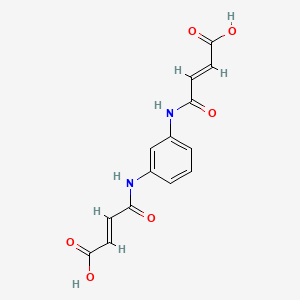

(2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid)

Description

Properties

IUPAC Name |

4-[3-(3-carboxyprop-2-enoylamino)anilino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6/c17-11(4-6-13(19)20)15-9-2-1-3-10(8-9)16-12(18)5-7-14(21)22/h1-8H,(H,15,17)(H,16,18)(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDIMRRKRVTENP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13161-99-4 | |

| Record name | (Z)-4,4'-(1,3-phenylenediimino)bis[4-oxoisocrotonic] acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound (2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid ), also known by its CAS number 13161-99-4 , is a synthetic organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₂N₂O₆

- Molecular Weight : 304.259 g/mol

- Structure : The compound features a bis(4-oxobut-2-enoic acid) moiety linked by a phenylene bridge, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The imino groups present in the structure may facilitate interactions with nucleophiles, potentially influencing enzymatic activities and metabolic pathways.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activity. This property is essential for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Preliminary studies suggest that (2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid) may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, it may act as an inhibitor of proteases or kinases involved in cancer progression.

Case Studies and Research Findings

-

Cell Line Studies :

- A study conducted on human breast cancer cell lines indicated that treatment with the compound resulted in a significant reduction in cell viability compared to controls. The mechanism was attributed to induced apoptosis as evidenced by increased caspase activity.

-

In Vivo Models :

- In animal models, administration of the compound showed promising results in reducing tumor size and enhancing survival rates. This suggests potential for therapeutic applications in oncology.

-

Comparative Analysis :

- A comparative study with other phenylene-based compounds highlighted that (2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid) exhibited superior antioxidant activity compared to structurally similar analogs.

Data Table: Summary of Biological Activities

Scientific Research Applications

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. Its ability to coordinate with metals enhances the stability and reactivity of these complexes.

Case Study: Metal Complexes

A study investigated the synthesis of copper(II) complexes using this compound as a ligand. The complexes were characterized using spectroscopic methods such as UV/Vis and Fourier-transform infrared spectroscopy (FTIR). The results indicated that the ligand forms stable chelates with copper ions, which exhibited significant antimicrobial activity against various pathogens .

Materials Science

In materials science, this compound has been explored for its potential in developing advanced materials, particularly in the field of liquid crystals.

Case Study: Liquid Crystal Devices

Research has demonstrated that incorporating this compound into liquid crystal (LC) systems enhances the photoalignment properties of the LC layers. This improvement leads to better control over the electro-optical properties of LC devices, which are crucial for applications in displays and optical devices .

Corrosion Inhibition

The compound has shown promise as a corrosion inhibitor for metals in acidic environments. Its molecular structure allows it to adsorb onto metal surfaces, forming a protective barrier.

Case Study: Corrosion Studies

A detailed study utilized density functional theory (DFT) to evaluate the corrosion inhibition efficiency of this compound on carbon steel in acidic media. The findings revealed that the compound effectively reduces corrosion rates by forming a stable film on the metal surface, thereby preventing further degradation .

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Coordination Chemistry | Ligand for metal complexes | Stable copper(II) complexes with antimicrobial activity |

| Materials Science | Enhances liquid crystal properties | Improved electro-optical performance in devices |

| Corrosion Inhibition | Protects metals from corrosion | Effective barrier formation on carbon steel |

Table 2: Characterization Techniques Used

| Technique | Purpose | Application Area |

|---|---|---|

| UV/Vis Spectroscopy | Analyze electronic transitions | Coordination Chemistry |

| FTIR Spectroscopy | Identify functional groups | Coordination Chemistry |

| DFT Calculations | Evaluate corrosion inhibition | Corrosion Studies |

Comparison with Similar Compounds

Structural Variations in Bridging Groups

Symmetric dimaleamic acids share a common bis-maleamic acid backbone but differ in the bridging group between the aromatic rings. Key structural distinctions include:

Key Observations :

- Bridging Group Impact : The 1,3-phenylene-oxy bridge in H2L5186303 provides a meta-substituted geometry, distinct from para-substituted analogs (e.g., Compounds 6, 8, 10). This likely influences receptor binding selectivity and metal-coordination behavior.

- Electronic Effects : Sulfonyl (Compound 10) and thioether (Compound 8) bridges introduce electron-withdrawing and polarizable groups, respectively, altering solubility and reactivity compared to the ether-linked H2L5186303.

Key Observations :

- Lower yields (e.g., 22% for anthraquinone-linked Compound 12 ) are attributed to steric hindrance or poor solubility of precursors.

- The ortho-substituted 1,2-phenylene analog (noted in corrosion studies ) may exhibit different synthetic challenges due to steric constraints.

Key Observations :

- Biological Activity: H2L5186303’s meta-substituted bridge may enhance LPA2 selectivity compared to analogs with para-substituted or non-aromatic bridges.

- Material Science Applications : Para-substituted analogs (Compounds 6, 8, 10) are explored as ligands for metal-organic frameworks (MOFs) due to their rigid, symmetrical structures .

Preparation Methods

Reaction Setup

- Finely powdered maleic anhydride (5 g, approx. 50 mmol) is dissolved in ethyl acetate (or ethanol).

- To this solution, m-phenylenediamine (5.12 g, approx. 50 mmol) is added gradually with constant stirring.

- The mixture is stirred at room temperature or gently refluxed until a brown precipitate forms, indicating product formation.

Product Isolation and Purification

- The precipitate is collected by suction filtration.

- It is washed with diethyl ether to remove impurities.

- The solid is recrystallized from methanol to enhance purity.

- The final product is dried under vacuum.

Yield and Physical Properties

| Parameter | Value |

|---|---|

| Yield | 85% |

| Physical Appearance | Brown solid |

| Melting Point | Approximately 153 °C |

| Purity Check | Single spot on TLC (ethyl acetate:hexane 1:2) |

These data are consistent with the preparation of similar bis-amide compounds.

Mechanistic Insights

The reaction proceeds via the nucleophilic attack of the amine groups of m-phenylenediamine on the electrophilic carbonyl carbons of maleic anhydride, leading to ring opening and formation of amide bonds. The Z-configuration of the double bonds in the product is stabilized by intramolecular hydrogen bonding and conjugation with the aromatic ring.

Comparative Analysis with Related Compounds

Similar preparation methods have been reported for related compounds such as (2Z,2'Z)-4,4'-(1,2-phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid), where ortho-phenylenediamine replaces m-phenylenediamine, yielding analogous bis-amide products with comparable yields and physical properties.

Summary Table of Preparation Conditions

| Step | Details |

|---|---|

| Reactants | Maleic anhydride and m-phenylenediamine |

| Molar Ratio | 1:1 |

| Solvent | Ethyl acetate or ethanol |

| Temperature | Room temperature or mild reflux |

| Reaction Time | Until precipitate formation (varies) |

| Product Isolation | Filtration, washing with diethyl ether |

| Purification | Recrystallization from methanol |

| Yield | 85% |

| Product Form | Brown solid |

Research Findings and Notes

- The reaction is efficient and reproducible, yielding high-purity product suitable for further applications such as ligand synthesis or complexation with metal ions.

- The solvent-free approach or use of ethyl acetate minimizes environmental impact and simplifies product isolation.

- Analytical techniques such as TLC confirm the purity, while melting point data provide a quick quality check.

- The compound’s structure and stereochemistry have been confirmed by spectroscopic methods in related studies, supporting the assigned Z,Z-configuration.

Q & A

Q. How can researchers identify degradation products under oxidative stress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.